molecular formula C6H9N3 B1310499 2,3-Diamino-5-methylpyridine CAS No. 24638-29-7

2,3-Diamino-5-methylpyridine

Cat. No. B1310499
CAS RN: 24638-29-7
M. Wt: 123.16 g/mol
InChI Key: AITFREYTVOPXOT-UHFFFAOYSA-N
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Description

2,3-Diamino-5-methylpyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two amino groups and a methyl group attached to the pyridine ring. While the provided papers do not directly discuss 2,3-diamino-5-methylpyridine, they do provide insights into the chemistry of related pyridine derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including substitution, oxidation, nitration, and ammoniation processes. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves such steps . Similarly, the synthesis of 5,5'-diamino-2,2'-bipyridine starts from a pyrrole-protected aminopyridine, indicating the complexity and versatility of pyridine chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Such structural information is essential for understanding how 2,3-diamino-5-methylpyridine might behave in different chemical environments.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including the formation of Schiff bases, as seen in the reaction of 3,4-diaminopyridine with other compounds . The reactivity of the amino groups is also highlighted in the synthesis of methyl 5-iodopyridine-2-carboximidate, which can react with protein amino groups . These reactions are indicative of the potential reactivity of the amino groups in 2,3-diamino-5-methylpyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by substitutions on the ring. For example, alkylation and acylation of amino groups can lead to shifts in fluorescence properties, as seen in the study of 2,5-diamino-3,6-dicyanopyrazine dyes . The solvent-dependent methylation of 2,3-diaminopyridine suggests that the physical properties of such compounds can vary significantly with the environment .

Scientific Research Applications

Synthesis and Antitumor Activity

2,3-Diamino-5-methylpyridine derivatives have been investigated for their antitumor activities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, has shown significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Synthesis of 6-Substituted-5-deazapteridines

A procedure for the synthesis of 2,4-diamino-6-substituted-5-deazapteridines (pyrido[2,3-d]pyrimidines) was described, involving the condensation of various intermediates to produce compounds like 2-amino-3-cyano-5-methylpyridine and 2,4-diamino-6-methyl-5-deazapteridine (Degraw & Tagawa, 1982).

Intermediate in Medicine and Pesticide Synthesis

2-Chloro-5-trichloromethylpyridine, closely related to 2,3-diamino-5-methylpyridine, serves as an important intermediate in synthesizing various medicines and pesticides. Techniques like extraction, distillation, and chromatography have been employed to purify photochlorinated products of 3-methylpyridine, with the purity of the final product surpassing 99% (Su Li, 2005).

Corrosion Inhibition in Steel

Chromenopyridine derivatives, related to 2,3-diamino-5-methylpyridine, have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. The derivatives exhibited significant inhibition efficiency, with one showing as high as 92.4% effectiveness. These compounds act as cathodic inhibitors and adhere well to the Langmuir adsorption isotherm model (Ansari et al., 2017).

Fluorescent Properties for Dye Synthesis

2,5-Diamino-3,6-dicyanopyrazine, synthesized from a compound similar to 2,3-diamino-5-methylpyridine, has shown potential as a fluorescent chromophore for dye materials. Modifications of its amino and cyano groups led to the development of numerous new fluorescent dyes, demonstrating varied absorption and fluorescent properties (Shirai et al., 1998).

Electrophoretic Separation Optimization

Research on the electrophoretic mobilities of substituted methylpyridines, including derivatives of 2,3-diamino-5-methylpyridine, has contributed to the understanding of pH and separation relationships in free solution capillary electrophoresis. This study provided insights into improving separation techniques (Wren, 1991).

Safe and Efficient Synthesis of 3-Methylpyridine-N-oxide

3-Methylpyridine-N-oxide, an essential intermediate for 2-chloro-5-methylpyridine synthesis used in nicotine insecticides, can be produced more safely and efficiently using microreaction systems. This method has shown higher yields and better reaction control compared to traditional methods (Sang et al., 2020).

Safety And Hazards

2,3-Diamino-5-methylpyridine is harmful in contact with skin and if inhaled. It may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

5-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITFREYTVOPXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443616
Record name 2,3-DIAMINO-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diamino-5-methylpyridine

CAS RN

24638-29-7
Record name 2,3-DIAMINO-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-2,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 38 (790 mg, 5.17 mmol), methanol (60 mL), and 5% Pd-C (70 mg) was shaken under H2 (20-30 psi) for 3 h, then filtered and evaporated to give 629 mg (99%) of the diamine 39 as a black thick oil. 1H NMR (CDCl3) δ2.160 (s, 3H), 3.308 (bs, 2H), 4.160 (bs, 2H), 6.740 (s, 1H), 7.459 (s, 1H). It was used for the next reaction without further purification.
Name
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Israel, LC Jones, EJ Modest - Journal of Heterocyclic …, 1972 - Wiley Online Library
Condensation of 1,2‐indanedione and 1,2,3‐indanetrione hydrate (ninhydrin) with 2,3‐diamino‐pyridines gave a number of compounds belonging to the hitherto unknown 6H‐indeno[1,…
Number of citations: 21 onlinelibrary.wiley.com
SX Cai, JC Huang, SA Espitia, M Tran… - Journal of medicinal …, 1997 - ACS Publications
A group of 5-aza-7-substituted-1,4-dihydroquinoxaline-2,3-diones (QXs) and the corresponding 5-(N-oxyaza)-7-substituted QXs were prepared and evaluated as antagonists of …
Number of citations: 32 pubs.acs.org
J Lorenc, L Dymińska, AFA Mohmed, J Hanuza, Z Talik… - Chemical physics, 2007 - Elsevier
Molecular structure, vibrational energy levels and potential energy distribution of 1H-1,2,3-triazolo[4,5-b]pyridine and 3H-1,2,3-triazolo[4,5-b]pyridine as well as 1H- and 3H-tautomers of …
Number of citations: 8 www.sciencedirect.com
SN Bose, S Kumar, RJH Davies, SK Sethi… - Nucleic Acids …, 1984 - academic.oup.com
When d(TA) is irradiated at 254 nm in aqueous solution an internal photoadduct is formed between its constituent adenine and thymine bases. The resultant photoproduct, designated …
Number of citations: 55 academic.oup.com
J Ohmori, H Kubota, M Shimizu-Sasamata… - Journal of medicinal …, 1996 - ACS Publications
We have synthesized and evaluated azaquinoxalinediones 3a−c for their activity in inhibiting [ 3 H]AMPA binding from rat whole brain. It was found that the azaquinoxalinedione …
Number of citations: 36 pubs.acs.org

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